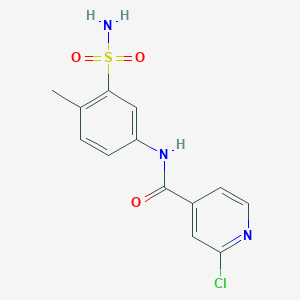

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

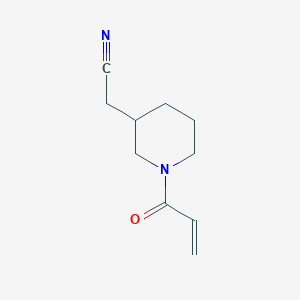

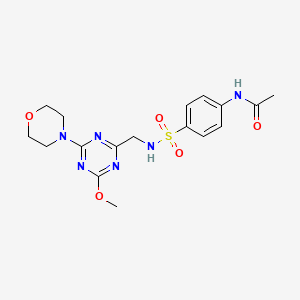

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine and its derivatives have demonstrated promising antimicrobial properties. Krishnanjaneyulu et al. (2014) synthesized a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine, which exhibited significant in vitro antibacterial and antifungal activities against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014). Similarly, El-Meguid (2014) reported the synthesis of derivatives containing 4-(5-benzoyl-benzoimidazol-2) moiety with significant effectiveness against gram-positive and gram-negative bacteria, and fungi (El-Meguid, 2014).

Heparanase Inhibition

Xu et al. (2006) described a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, with some derivatives showing good inhibitory activity and oral exposure in mice (Xu et al., 2006).

Antitumor Effects

Bin (2015) synthesized a compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which showed potential antitumor effects and excellent bioactivities (Bin, 2015). Zhao et al. (2015) constructed Zn(II) complexes bearing benzimidazole-based derivatives, demonstrating high cytotoxic properties in vitro against different carcinoma cells (Zhao et al., 2015).

Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)

Ge et al. (2008) prepared solution-processible bipolar molecules containing triphenylamine and benzimidazole moieties, useful in fabricating phosphorescent organic light-emitting diodes (OLEDs), with improved performance due to complete charge localization (Ge et al., 2008).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

The benzimidazole nucleus in 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine can interact with proteins and enzymes This interaction is crucial for its role in biochemical reactions

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNKTCAHTQUVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)

methanone](/img/structure/B3001702.png)